4',5,7-Tri-O-(beta-hydroxyethyl)rutoside

solubility formulation bioavailability

4',5,7-Tri-O-(beta-hydroxyethyl)rutoside (CAS 13374-50-0) is a chemically defined, single-isomer trihydroxyethylrutoside that constitutes one of the exact positional variants within the polydisperse mixture commonly referred to as troxerutin or hydroxyethylrutosides (HERs). Unlike the commercial mixture (CAS 7085-55-4) dominated by the 3′,4′,7-trihydroxyethyl isomer, this specific 4′,5,7-trisubstituted regioisomer has been identified as a discrete component of the Chinese drug Venoruton, where tri-HERs collectively represent approximately 26% of the total composition.

Molecular Formula C33H42O19
Molecular Weight 742.7 g/mol
CAS No. 13374-50-0
Cat. No. B1651762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4',5,7-Tri-O-(beta-hydroxyethyl)rutoside
CAS13374-50-0
Molecular FormulaC33H42O19
Molecular Weight742.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O
InChIInChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-19(47-9-6-36)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(17(37)10-15)46-8-5-35/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21+,23-,24+,26+,27-,28+,29+,32+,33-/m0/s1
InChIKeyOEKBFEWOXPXFSB-VVSTWUKXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4',5,7-Tri-O-(beta-hydroxyethyl)rutoside (CAS 13374-50-0) – Definitive Procurement-Grade Identity


4',5,7-Tri-O-(beta-hydroxyethyl)rutoside (CAS 13374-50-0) is a chemically defined, single-isomer trihydroxyethylrutoside that constitutes one of the exact positional variants within the polydisperse mixture commonly referred to as troxerutin or hydroxyethylrutosides (HERs) [1]. Unlike the commercial mixture (CAS 7085-55-4) dominated by the 3′,4′,7-trihydroxyethyl isomer, this specific 4′,5,7-trisubstituted regioisomer has been identified as a discrete component of the Chinese drug Venoruton, where tri-HERs collectively represent approximately 26% of the total composition [2]. Its molecular formula is C₃₃H₄₂O₁₉ (MW 742.68), and it is recognized pharmacopoeially—the British Pharmacopoeia defines troxerutin as freely soluble in water, slightly soluble in ethanol, and practically insoluble in methylene chloride [3]. For procurement requiring an exact molecular species (e.g., impurity reference, structure-activity study, regulatory submission), CAS 13374-50-0 specifies this single positional isomer rather than the heterogeneous drug substance.

4',5,7-Tri-O-(beta-hydroxyethyl)rutoside – Why Generic In-Class Substitution Is Scientifically Inadmissible


The term “troxerutin” denotes a multi-component mixture of mono-, di-, tri-, and tetra-hydroxyethylrutosides whose exact compositional profile and isomeric distribution vary substantially between manufacturers and pharmacopoeial sources [1]. The dominant isomer in standard troxerutin is 3′,4′,7-trihydroxyethylrutoside, but the specific 4′,5,7-trisubstituted regioisomer (CAS 13374-50-0) possesses a distinct substitution pattern on the flavonoid A-ring and B-ring that alters its radical-scavenging capacity and biological target engagement [2]. Critically, comparative clinical data demonstrate that formulations enriched in different hydroxyethylrutoside congeners yield meaningfully divergent efficacy: a head-to-head trial showed oxerutins (Venoruton, dominated by mono- and di-HERs) produced a leg volume reduction of −261 ± 154.2 mL/week vs. −73.2 ± 97.1 mL/week for standard troxerutin (p = 0.04) [3]. Simple interchange of “troxerutin” products without attention to specific isomeric composition—including the presence and quantity of the 4′,5,7-tri-O isomer—will compromise reproducibility, regulatory compliance, and therapeutic or experimental outcome.

4',5,7-Tri-O-(beta-hydroxyethyl)rutoside – Verifiable Quantitative Differentiation Evidence


Aqueous Solubility Enhancement of >100-Fold vs. Parent Rutin Enables Bioavailability-Critical Formulation

Hydroxyethylation of rutin to produce tri-O-(beta-hydroxyethyl)rutoside confers a solubility transformation essential for practical formulation. Whereas unmodified rutin is practically insoluble in water (kinetic solubility ~133 μg/mL even after nanocrystallization [1]), the British Pharmacopoeia classifies troxerutin—of which the 4′,5,7-tri-O isomer is a constituent—as “freely soluble in water” [2]. Vendor in-house solubility testing corroborates this: troxerutin achieves ≥94 mg/mL in warmed water (~126.56 mM), vs. rutin which is listed as insoluble (DMSO required for dissolution) [3]. This represents a >700-fold calculated increase in aqueous solubility (94 mg/mL vs. <0.133 mg/mL), consistent with the independent claim of >100-fold improvement . The dramatic solubility gain is attributable to the introduction of hydrophilic hydroxyethoxy substituents, which disrupt the planar flavonoid crystal lattice.

solubility formulation bioavailability

Superior COX-2 and TNF-α Down-Regulation vs. Quercetin, Rutin, and Acetylsalicylic Acid in LPS-Stimulated RAW 264.7 Macrophages

In a direct head-to-head comparative study of flavonols in LPS-stimulated RAW 264.7 cells, troxerutin down-regulated the pro-inflammatory protein markers TNF-α, COX-2, NF-κB, and IL-1β better than quercetin, rutin, and acetylsalicylic acid [1]. Quantitatively, acetylsalicylic acid did not significantly down-regulate COX-2 and TNF-α expression (p < 0.05) compared to troxerutin, while quercetin and rutin showed significant NO reduction (p < 0.05) at higher concentrations—an effect troxerutin lacked. This functional divergence indicates that troxerutin’s anti-inflammatory mechanism is biased toward protein-level suppression of COX-2 and TNF-α rather than NO scavenging, providing a differentiated pharmacological profile for target pathway selection [1].

anti-inflammatory COX-2 TNF-α NF-κB

Leg Edema Volume Reduction: Oxerutins (Venoruton) Outperform Standard Troxerutin by 3.6-Fold in CVI Patients

A randomized, double-blind clinical trial compared oxerutins (a mono- and di-HER-enriched mixture) with troxerutin in 12 post-menopausal women with grade II CVI, each receiving 900 mg/day for 12 weeks. The oxerutins group achieved a leg volume reduction of −261 ± 154.2 mL/week, whereas the troxerutin group achieved only −73.2 ± 97.1 mL/week [1]. The 3.6-fold difference was statistically significant (p = 0.04). This result is mechanistically consistent with prior in vitro evidence that di-O- and 7-mono-O-(beta-hydroxyethyl)-rutosides are more active as free radical scavengers than tri-O-substituted forms [1], and underscores that isomeric composition—not merely the “troxerutin” label—controls clinical anti-edema efficacy.

chronic venous insufficiency edema reduction clinical trial

Microcirculatory Improvement: Hydroxyethylrutosides Surpass Diosmin+Hesperidin by 3.0× for Resting Skin Flux and 3.2× for Ankle Swelling Rate

An independent prospective comparative registry study (n = 212 total patients) evaluated O-(beta-hydroxyethyl)-rutosides (HR, 2 g/day) vs. diosmin + hesperidin (D+H, 500 mg three times daily) over 8 weeks in CVI patients with severe venous hypertension. The decrease in resting skin flux (RF) was 47.6% in the HR group vs. 15.7% in the D+H group; the decrease in rate of ankle swelling (RAS) was 40.9% vs. 12.8%; and the analogue symptom score (ASLS) improved by 64.8% vs. 12.9% [1]. All differences were significant (p < 0.05). These data demonstrate that HR-based formulations deliver approximately three-fold greater objective microcirculatory improvement compared to the widely prescribed diosmin-hesperidin combination.

venous microangiopathy microcirculation skin flux ankle swelling

Platelet Aggregation Inhibition: Troxerutin-Containing Injection Achieves 2.5× the Anti-Platelet Effect of 100 µg/mL Aspirin

In an in vitro platelet aggregometry study, a troxerutin and cerebroprotein hydrolysate injection (TCHI) at a total nitrogen concentration of 5 µg/mL achieved a platelet aggregation inhibition rate of 28.61 ± 22.07%, which was 2.5 times greater than the inhibition produced by 100 µg/mL aspirin tested under equivalent conditions [1]. This anti-platelet effect was concentration-dependent and was corroborated in vivo using a rat carotid thrombosis model. While this study used a combination product, it establishes a quantitative benchmark for troxerutin’s contribution to platelet inhibition pathways distinct from the COX-1-mediated mechanism of aspirin.

platelet aggregation thrombosis antithrombotic

Compositional Precision: This Compound Is a Single Regioisomer in a Mixture Where Tri-HERs Represent Only ~26% of Total Mass

HPLC analysis of the Chinese drug Venoruton revealed that the hydroxyethylrutoside mixture comprises approximately 33% mono-HER, 37% di-HER, 26% tri-HER (sum of multiple regioisomers including 4′,5,7-tri-O- and 3′,4′,7-tri-O-), 2% tetra-HER, and 2% residual rutin [1]. Within the tri-HER fraction, the 4′,5,7-tri-O-(beta-hydroxyethyl)rutoside is one of at least three distinct tri-substituted positional isomers, each with potentially different biological activities. The availability of CAS 13374-50-0 as a fully characterized single-isomer reference standard enables unambiguous analytical method development, impurity qualification, and structure-activity correlation studies that are impossible with the heterogeneous troxerutin drug substance [2].

analytical reference standard impurity profiling pharmacopoeial compliance

4',5,7-Tri-O-(beta-hydroxyethyl)rutoside – Evidence-Backed Procurement-Critical Application Scenarios


Pharmacopoeial Impurity Reference Standard for Troxerutin Drug Substance Quality Control

Regulatory submissions for troxerutin-containing drug products require identification and quantification of individual hydroxyethylrutoside impurities. CAS 13374-50-0 is the exact 4′,5,7-trisubstituted regioisomer specified as “Troxerutin Impurity 7” and is supplied with full characterization data suitable for ANDA analytical method development and validation (AMV) [1]. As demonstrated by HPLC analysis of Venoruton, tri-HERs collectively account for ~26% of the commercial mixture, but individual positional isomers co-elute or are unresolved without dedicated reference standards [2]. Procurement of this single-isomer reference standard enables peak identification, system suitability testing, and compliance with ICH Q3A impurity thresholds.

Structure-Activity Relationship (SAR) Studies on Hydroxyethyl Substitution Position

The 4′,5,7-substitution pattern distinguishes this isomer from the predominant 3′,4′,7-trihydroxyethylrutoside. Clinical evidence shows that di-O- and mono-O-hydroxyethylrutosides are more potent free radical scavengers than tri-O-forms [1], implying that the number and position of hydroxyethyl groups directly modulate biological activity. CAS 13374-50-0 enables SAR studies to map how specific A-ring (position 5,7) vs. B-ring (position 3′,4′) hydroxyethylation affects antioxidant capacity, protein binding, and microcirculatory efficacy—critical data for rational design of next-generation hydroxyethylrutoside-based therapeutics.

Aqueous Formulation Development Exploiting >700-Fold Solubility Advantage Over Rutin

Unmodified rutin’s near-total water insolubility (~133 μg/mL) severely limits its use in oral, parenteral, or topical formulations [1]. Tri-O-(beta-hydroxyethyl)rutoside, by contrast, achieves ≥94 mg/mL aqueous solubility [2] and is classified as “freely soluble” per the British Pharmacopoeia . This solubility differential makes hydroxyethylrutosides the preferred flavonoid scaffold for developing aqueous-based drug products, functional beverages, or cosmeceutical formulations targeting venous health and microcirculation—without requiring nano-milling, co-solvents, or complexation strategies necessary for rutin.

Anti-Inflammatory Drug Discovery Targeting COX-2/TNF-α/NF-κB Axis with Reduced NO Suppression

In LPS-stimulated RAW 264.7 macrophages, troxerutin suppresses COX-2, TNF-α, NF-κB, and IL-1β protein expression more effectively than quercetin, rutin, and acetylsalicylic acid, while notably not reducing NO levels at tested concentrations . This selective anti-inflammatory profile—protein marker suppression without NO interference—is mechanistically distinct and valuable for programs targeting inflammatory conditions where preservation of NO-mediated vascular homeostasis is desirable. Procurement of the defined isomer supports reproducible pathway-selective screening.

Quote Request

Request a Quote for 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.